2-Bromo-4-ethoxy-6-methylpyridine
CAS No.:
Cat. No.: VC14033923
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10BrNO |
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Molecular Weight | 216.07 g/mol |
IUPAC Name | 2-bromo-4-ethoxy-6-methylpyridine |
Standard InChI | InChI=1S/C8H10BrNO/c1-3-11-7-4-6(2)10-8(9)5-7/h4-5H,3H2,1-2H3 |
Standard InChI Key | PYPLWEUBDDKOGZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC(=NC(=C1)C)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Bromo-4-ethoxy-6-methylpyridine (C₈H₁₀BrNO) possesses a molecular weight of 216.08 g/mol. The pyridine ring’s substitution pattern influences its electronic and steric properties:
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Bromine (2-position): Introduces electronegativity and serves as a leaving group in substitution reactions.
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Ethoxy group (4-position): Enhances electron density via resonance donation, while its larger size compared to methoxy increases lipophilicity.
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Methyl group (6-position): Contributes steric bulk and stabilizes the ring through hyperconjugation .
Physical Properties
While experimental data for this specific compound is sparse, extrapolations from similar structures suggest:
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-bromo-4-ethoxy-6-methylpyridine can be adapted from methods used for analogous compounds. A plausible route involves:
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Ethoxy Introduction: Williamson ether synthesis on 4-hydroxy-6-methylpyridine using ethyl bromide and a base (e.g., K₂CO₃).
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Bromination: Electrophilic aromatic bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .
Example Protocol:
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Step 1: 4-Hydroxy-6-methylpyridine (1.0 equiv) is reacted with ethyl bromide (1.2 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C for 12 h to yield 4-ethoxy-6-methylpyridine.
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Step 2: The intermediate is brominated using NBS (1.1 equiv) and AIBN (catalytic) in CCl₄ under reflux for 6 h, achieving ~85% yield .
Industrial Production
Large-scale synthesis prioritizes cost efficiency and safety:
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Continuous Flow Reactors: Minimize exothermic risks during bromination.
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Catalytic Systems: Recyclable catalysts (e.g., FeCl₃) reduce waste.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at C2 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides). For example:
This reaction proceeds via an SₙAr mechanism, accelerated by the electron-donating ethoxy group .
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Stille) enable biaryl formation:
Such reactions are pivotal in pharmaceutical synthesis .
Oxidation and Reduction
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Oxidation: The methyl group at C6 can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering bioactivity.
Comparative Analysis with Structural Analogs
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